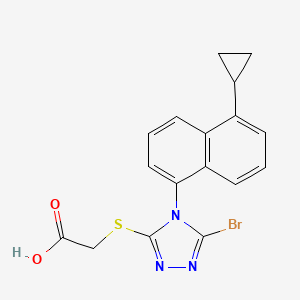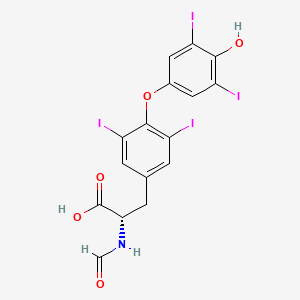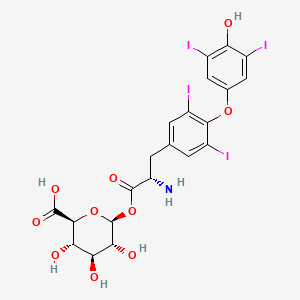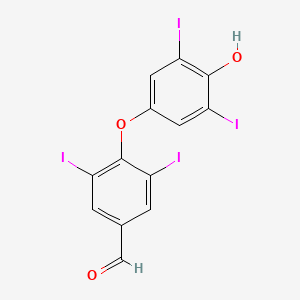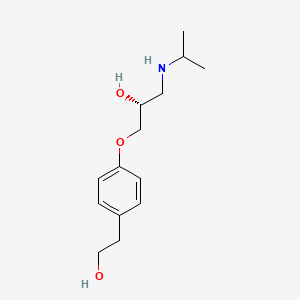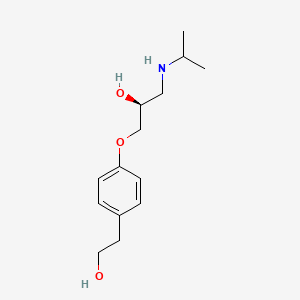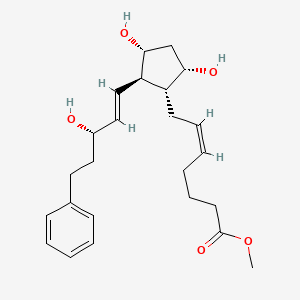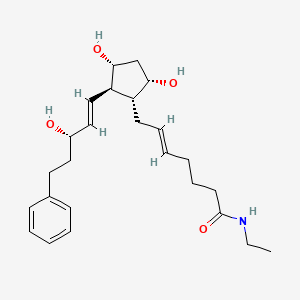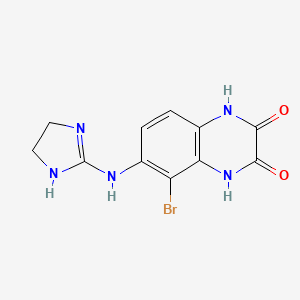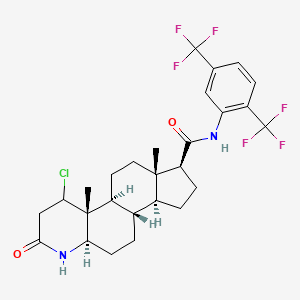
Dutasteride Impurity F (1-Chloro Dihydro Dutasteride)
Descripción general
Descripción
Dutasteride Impurity F (1-Chloro Dihydro Dutasteride): It is an impurity of Dutasteride, a medication used to treat benign prostatic hyperplasia (BPH) and sometimes for managing hair loss .
Aplicaciones Científicas De Investigación
Dutasteride Impurity F has several scientific research applications. In chemistry, it is used as a reference standard for the analysis and identification of impurities in Dutasteride formulations . In biology and medicine, it helps in understanding the metabolic pathways and potential side effects of Dutasteride . Industrially, it is used in quality control processes to ensure the purity and efficacy of Dutasteride products .
Mecanismo De Acción
Mode of Action
Chlorodutasteride, like Dutasteride, is likely to inhibit the 5-alpha reductase enzymes, thereby preventing the conversion of testosterone to DHT . This results in a decrease in the levels of DHT, leading to reduced stimulation of androgen receptors .
Biochemical Pathways
The action of Chlorodutasteride affects the androgen signaling pathway. By inhibiting the production of DHT, it reduces the activation of androgen receptors, which are involved in various biological processes such as hair growth and prostate gland enlargement .
Pharmacokinetics
Based on its structural similarity to dutasteride, it can be hypothesized that it may have similar adme (absorption, distribution, metabolism, and excretion) properties . Dutasteride is well absorbed in the digestive tract, widely distributed in the body, metabolized in the liver, and excreted in feces .
Result of Action
The inhibition of 5-alpha reductase enzymes by Chlorodutasteride leads to a decrease in DHT levels. This can result in the shrinkage of an enlarged prostate and the promotion of hair growth, which are the effects observed with Dutasteride treatment .
Action Environment
The action of Chlorodutasteride, like all drugs, can be influenced by various environmental factors. These can include the presence of other drugs, patient’s diet, age, and overall health status
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Dutasteride Impurity F plays a role in biochemical reactions by interacting with various enzymes and proteins. It is known to interact with the 5α-reductase enzyme, similar to Dutasteride, but with potentially different binding affinities and inhibitory effects. The compound may also interact with other biomolecules involved in androgen metabolism, affecting the local production of dihydrotestosterone (DHT) from testosterone. These interactions can influence the overall biochemical pathways and the pharmacological profile of the drug .
Cellular Effects
Dutasteride Impurity F affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting 5α-reductase, it reduces the conversion of testosterone to DHT, impacting androgen signaling pathways. This can lead to changes in gene expression related to cell growth and differentiation, particularly in prostate cells. Additionally, the compound may affect cellular metabolism by altering the levels of key metabolites involved in androgen biosynthesis .
Molecular Mechanism
The molecular mechanism of Dutasteride Impurity F involves its binding interactions with biomolecules, particularly the 5α-reductase enzyme. By binding to this enzyme, it inhibits its activity, preventing the conversion of testosterone to DHT. This inhibition can lead to a decrease in DHT levels, which is crucial for the treatment of conditions like BPH. The compound may also interact with other enzymes and receptors involved in androgen signaling, further modulating its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dutasteride Impurity F can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the impurity can degrade under certain conditions, leading to the formation of other by-products that may have different biological activities. Long-term exposure to the impurity in in vitro or in vivo studies can provide insights into its potential chronic effects on cellular processes .
Dosage Effects in Animal Models
The effects of Dutasteride Impurity F vary with different dosages in animal models. At lower doses, the compound may exhibit minimal adverse effects, while higher doses can lead to toxicity and other adverse reactions. Studies have indicated that there are threshold effects, where the biological activity of the impurity becomes significant only above certain concentrations. High doses of the impurity can result in toxic effects, including alterations in liver and kidney function, as well as changes in hormonal balance .
Metabolic Pathways
Dutasteride Impurity F is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound is metabolized by the cytochrome P450 enzyme system, particularly CYP3A4, which plays a key role in its biotransformation. This metabolism can lead to the formation of active or inactive metabolites, influencing the overall pharmacokinetic profile of the impurity. The effects on metabolic flux and metabolite levels are crucial for understanding its impact on drug efficacy and safety .
Transport and Distribution
The transport and distribution of Dutasteride Impurity F within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by efflux and influx transporters, affecting its intracellular concentration and localization. Binding proteins in the blood and tissues can also influence its distribution, determining the extent of its accumulation in target organs. These factors are important for understanding the pharmacodynamics of the impurity .
Subcellular Localization
Dutasteride Impurity F exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in steroid biosynthesis. This localization is crucial for its role in modulating cellular processes and its overall biological activity .
Métodos De Preparación
The preparation of Dutasteride Impurity F involves multiple synthetic routes and reaction conditions. One common method starts with the synthesis of Dutasteride from pregnenolone acid through multiple steps of reactions . During this process, impurities, including Dutasteride Impurity F, are generated . The synthetic method involves amidation at the C-20 position, followed by transformations at the C-4, C-5, and C-1, C-2 positions . Industrial production methods often involve similar multi-step synthesis processes to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Dutasteride Impurity F undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce hydroxylated derivatives, while substitution reactions may result in halogenated products .
Comparación Con Compuestos Similares
Dutasteride Impurity F can be compared with other similar compounds, such as:
Dutasteride: The parent compound, used for treating BPH and hair loss.
Dihydro Dutasteride: Another impurity of Dutasteride with a similar structure but different functional groups.
5-beta-Dutasteride: A stereoisomer of Dutasteride with different spatial arrangement of atoms.
6-Beta-Hydroxy 1,2-Dihydrodutasteride: A hydroxylated derivative of Dutasteride.
Dutasteride Impurity F is unique due to the presence of a chlorine atom at the 1-position, which distinguishes it from other impurities and derivatives .
Propiedades
Número CAS |
1365545-42-1 |
|---|---|
Fórmula molecular |
C27H31ClF6N2O2 |
Peso molecular |
565.0 g/mol |
Nombre IUPAC |
(1R,3aR,3bR,5aS,9aS,9bR,11aR)-N-[2,5-bis(trifluoromethyl)phenyl]-9-chloro-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxamide |
InChI |
InChI=1S/C27H31ClF6N2O2/c1-24-10-9-16-14(4-8-21-25(16,2)20(28)12-22(37)36-21)15(24)6-7-18(24)23(38)35-19-11-13(26(29,30)31)3-5-17(19)27(32,33)34/h3,5,11,14-16,18,20-21H,4,6-10,12H2,1-2H3,(H,35,38)(H,36,37)/t14-,15-,16-,18+,20?,21+,24-,25-/m1/s1 |
Clave InChI |
MKZGQDFQXQLWNU-PHHREDDHSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H]3[C@@H]([C@H]1CC[C@H]2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CC[C@H]5[C@]3(C(CC(=O)N5)Cl)C |
SMILES |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C(CC(=O)N5)Cl)C |
SMILES canónico |
CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C(CC(=O)N5)Cl)C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-4-chlorohexadecahydro-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




